molecular formula C24H26N4O2S B2959385 N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946326-13-2

N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2959385
CAS RN: 946326-13-2
M. Wt: 434.56
InChI Key: QNBCORUZDGVXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Mimicry and Catalysis

A series of high-spin iron(III) complexes that include similar structural motifs have been reported to mimic the intradiol catechol cleavage activity of catechol dioxygenase enzymes. These complexes, employing a facially bound [N2O] ligand framework, demonstrated high regioselectivity in catalyzing the intradiol cleavage of catechols under ambient conditions, mimicking enzyme functionality with potential implications for biochemical research and industrial applications (M. K. Panda et al., 2008).

Antimicrobial Activity

Compounds synthesized using similar structural components have shown promising antimicrobial properties. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using citrazinic acid as a starting material, exhibited good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid. This indicates the potential use of these compounds in developing new antimicrobial agents (A. Hossan et al., 2012).

Anti-inflammatory and Antitumor Agents

Research has also focused on the synthesis of heterocyclic systems, such as pyrimidinones and oxazinones, as anti-inflammatory agents, using various starting materials like citrazinic acid. These compounds have shown good anti-inflammatory activity, comparable to standard drugs like Prednisolone® (A. Amr et al., 2007). Additionally, classical antifolates incorporating similar pyrimidinyl scaffolds have been evaluated as antitumor agents, demonstrating potent inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), suggesting their utility in cancer therapy (A. Gangjee et al., 2005).

properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15-11-16(2)22(17(3)12-15)26-21(29)14-31-23-19-5-4-6-20(19)28(24(30)27-23)13-18-7-9-25-10-8-18/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCORUZDGVXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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